Tachyplesin I

Descripción

Structure

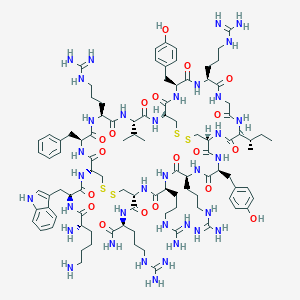

2D Structure

Propiedades

IUPAC Name |

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFYZCNRTZAIM-PMXBASNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H151N35O19S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2263.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118231-04-2 | |

| Record name | Tachyplesin peptide, Tachypleus tridentatus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118231042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Tachyplesin I: A Technical Guide to its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tachyplesin I, a potent antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). This document details its amino acid sequence, three-dimensional structure, biological activities, and the experimental protocols used for its characterization.

Amino Acid Sequence and Physicochemical Properties

This compound is a cationic, amphipathic peptide composed of 17 amino acid residues. Its primary sequence is characterized by the presence of four cysteine residues that form two disulfide bonds, which are crucial for its structural integrity and biological function. The C-terminus of the peptide is amidated.

Amino Acid Sequence: K-W-C-F-R-V-C-Y-R-G-I-C-Y-R-R-C-R-NH₂

A summary of the physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Number of Residues | 17 | |

| Molecular Weight (Da) | 2263.74 | |

| Isoelectric Point (pI) | 9.93 | |

| Charge at pH 7 | +7 | |

| Disulfide Bridges | Cys3-Cys16, Cys7-Cys12 |

Three-Dimensional Structure

The solution structure of this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The peptide adopts a rigid, anti-parallel β-sheet structure, often described as a β-hairpin. This conformation is stabilized by the two disulfide bonds and a β-turn located in the central region of the peptide (residues 8-11). This rigid structure results in a distinct amphipathic molecule, with hydrophobic and cationic residues segregated on opposite faces of the β-sheet. This amphipathicity is critical for its interaction with and disruption of microbial cell membranes.

The three-dimensional structure of this compound can be accessed from the Protein Data Bank (PDB) under the accession codes 1WO0 and 2RTV, among others.

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects. Its primary mechanism of action is believed to be the disruption of cell membrane integrity.

Antimicrobial Activity

This compound is highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A summary of the MIC values for this compound against various bacterial strains is provided in Table 2.

| Bacterial Strain | MIC (µM) | Reference |

| Escherichia coli ATCC 25922 | 1.0 - 2.0 | |

| Escherichia coli DC2 CGSC 7139 | 1.0 | |

| Staphylococcus aureus ATCC 25923 | 4.0 | |

| Staphylococcus aureus ATCC 6538 | 16.0 | |

| Burkholderia pseudomallei | 61.69 |

Antifungal Activity

This compound also demonstrates potent activity against various fungal species. The MIC values against representative fungal strains are summarized in Table 3.

| Fungal Strain | MIC (µM) | Reference |

| Cryptococcus neoformans | 1.4 |

Antiviral Activity

This compound has been shown to inhibit the replication of both enveloped and non-enveloped viruses. Its antiviral activity is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of viral replication.

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| Singapore grouper iridovirus (SGIV) | GS cells | ~5 | |

| Red-spotted grouper nervous necrosis virus (RGNNV) | GB cells | ~10 |

Cytotoxic and Hemolytic Activity

A significant consideration for the therapeutic application of this compound is its cytotoxicity towards mammalian cells and its hemolytic activity (the ability to lyse red blood cells). These activities are typically measured as the 50% cytotoxic concentration (CC50) or the 50% hemolytic concentration (HC50).

| Activity | Cell Type | Value (µM) | Reference |

| Hemolytic (HC50) | Human Red Blood Cells | 34.9 | |

| Cytotoxicity (CC50) | A549 (human lung carcinoma) | >22.3 | |

| Cytotoxicity (CC50) | HEPG2 (human liver cancer) | >22.3 | |

| Cytotoxicity (CC50) | AGS (human gastric adenocarcinoma) | >48.6 |

Mechanism of Action

The primary mechanism of action of this compound involves the direct interaction with and disruption of microbial cell membranes. The cationic nature of the peptide facilitates its initial binding to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the amphipathic structure of this compound allows it to insert into and destabilize the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane results in the leakage of intracellular contents and ultimately, cell death.

Currently, there is limited evidence to suggest that this compound acts via specific intracellular signaling pathways. Its rapid, membrane-disrupting mechanism of action is a hallmark of many antimicrobial peptides.

Below is a conceptual workflow of the proposed mechanism of action of this compound.

Caption: Conceptual workflow of this compound's membrane disruption mechanism.

Experimental Protocols

This section provides an overview of the standard protocols used for the synthesis, structural determination, and biological evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents: DMF, DCM, Ether

General Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent and a base, and then coupled to the deprotected resin.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Disulfide Bond Formation: The purified linear peptide is subjected to oxidative folding to form the two disulfide bonds. This is often achieved by air oxidation in a dilute aqueous buffer.

-

Final Purification and Characterization: The final cyclized peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry.

NMR Structure Determination

The three-dimensional structure of this compound is determined using two-dimensional NMR spectroscopy.

Materials:

-

Purified this compound

-

NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O)

-

NMR spectrometer

General Procedure:

-

Sample Preparation: A concentrated solution of this compound (typically 1-5 mM) is prepared in the appropriate NMR buffer.

-

NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.

-

Structural Calculations: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using various validation tools.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound is determined using a broth microdilution assay.

Materials:

-

This compound stock solution

-

Bacterial strains

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

General Procedure:

-

Bacterial Culture: The bacterial strain of interest is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Peptide Dilution: A serial dilution of this compound is prepared in the growth medium in a 96-well plate.

-

Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Below is a diagram of the experimental workflow for an MIC assay.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolytic Assay

The hemolytic activity of this compound is assessed by measuring the release of hemoglobin from red blood cells.

Materials:

-

This compound stock solution

-

Fresh red blood cells (human or other species)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

96-well microtiter plates

-

Centrifuge

-

Spectrophotometer

General Procedure:

-

RBC Preparation: Red blood cells are washed multiple times with PBS by centrifugation and resuspended to a specific concentration (e.g., 2% v/v).

-

Peptide Dilution: A serial dilution of this compound is prepared in PBS in a 96-well plate.

-

Incubation: The RBC suspension is added to the wells containing the peptide dilutions. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Hemoglobin Measurement: The supernatant, containing any released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 414 nm or 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with Triton X-100) and a negative control (0% lysis with PBS alone). The HC50 is the concentration of the peptide that causes 50% hemolysis.

Cytotoxicity (MTT) Assay

The cytotoxicity of this compound against mammalian cells is commonly determined using the MTT assay.

Materials:

-

This compound stock solution

-

Mammalian cell line

-

Cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO, isopropanol)

-

96-well cell culture plates

-

Spectrophotometer

General Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.

-

Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The CC50 is the concentration of the peptide that reduces cell viability by 50%.

Conclusion

This compound is a well-characterized antimicrobial peptide with a potent and broad spectrum of activity. Its rigid, amphipathic β-hairpin structure is key to its membrane-disrupting mechanism of action. While its therapeutic potential is significant, its inherent cytotoxicity and hemolytic activity are important considerations for drug development. Further research into analogues and delivery systems may help to mitigate these off-target effects and harness the full therapeutic potential of this remarkable peptide.

Tachyplesin I: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has demonstrated potent, broad-spectrum activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[1][2] Its unique cyclic, antiparallel β-sheet structure, stabilized by two disulfide bridges, is crucial for its antimicrobial efficacy.[2][3] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's antimicrobial action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: A Multi-pronged Assault

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a coordinated, multi-step process that targets both the bacterial envelope and intracellular components. This multifaceted approach contributes to its rapid bactericidal effect and the low propensity for developing microbial resistance.[1][4]

Initial Electrostatic Interaction and Membrane Binding

As a cationic peptide, the initial interaction of this compound with the bacterial cell surface is driven by electrostatic attraction to the negatively charged components of the microbial membrane.[5] In Gram-negative bacteria, this primarily involves lipopolysaccharides (LPS), while in Gram-positive bacteria, the targets are teichoic acids.[2][6] This initial binding is a critical prerequisite for its subsequent disruptive actions.

Membrane Permeabilization and Disruption

Following the initial binding, this compound inserts into the bacterial membrane, leading to a cascade of disruptive events that compromise membrane integrity.

-

Toroidal Pore Formation: The prevailing model for this compound-induced membrane disruption is the formation of "toroidal pores."[7][8] In this model, the peptide molecules insert into the lipid bilayer and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the lipid head groups. This process leads to lipid flip-flop and the translocation of the peptide across the membrane.[7][8]

-

Membrane Depolarization: The formation of these pores disrupts the electrochemical gradient across the bacterial membrane, leading to rapid depolarization.[6] This dissipation of membrane potential is a key factor in bacterial cell death.

-

Increased Permeability: The pores allow for the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and even larger molecules, while facilitating the influx of external substances, ultimately leading to cell lysis.[3][9]

Intracellular Targeting

This compound is not confined to the bacterial surface; it can translocate across the compromised membrane and interact with various intracellular targets, further ensuring bacterial demise.

-

Inhibition of Macromolecular Synthesis: Studies have shown that this compound can inhibit the synthesis of DNA, RNA, and proteins within the bacterial cell.[1][2][10]

-

Enzyme Inhibition: A significant intracellular target of this compound is the 3-ketoacyl carrier protein reductase (FabG), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[11][12][13] By binding to and inhibiting FabG, this compound disrupts the production of fatty acids necessary for maintaining membrane fluidity and integrity, further contributing to membrane instability.[11][12][13]

-

Inactivation of Intracellular Esterases: this compound has also been observed to cause the inactivation of intracellular esterases, which can contribute to cell death.[14]

Quantitative Data on Antimicrobial Activity

The potency of this compound has been quantified against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in the literature.

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | ATCC 25922 | - | 0.0625–0.5 | [7] |

| Escherichia coli | DC2 CGSC 7139 | - | 0.5–1 | [7] |

| Staphylococcus aureus | ATCC 25923 | - | 1–4 | [7] |

| Staphylococcus aureus | ATCC 6538 | - | 4–8 | [7] |

| Enterococcus faecalis | - | 13.85 | - | [15] |

| Vibrio P1 | - | 0.4-0.8 | - | [16] |

| Burkholderia pseudomallei | K96243 | - | 61.69 | [17][18] |

| Microorganism | Strain | MBC (µg/mL) | MBC (µM) | Reference |

| Enterococcus faecalis | - | 13.85 | - | [15] |

| Burkholderia pseudomallei | K96243 | - | 193.35 | [17][18] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.

Membrane Permeabilization: Calcein Leakage Assay

This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of a fluorescent dye.

Materials:

-

Lipids (e.g., POPC, POPG) in chloroform

-

Calcein

-

Sephadex G-50 resin

-

HEPES buffer (pH 7.4)

-

Triton X-100 (10% v/v)

-

This compound stock solution

-

Fluorescence spectrophotometer

Procedure:

-

Liposome Preparation:

-

A lipid film is prepared by evaporating the chloroform from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.

-

The lipid film is hydrated with a calcein solution (e.g., 50 mM in HEPES buffer) to form multilamellar vesicles (MLVs).

-

The MLV suspension is subjected to multiple freeze-thaw cycles.

-

Large unilamellar vesicles (LUVs) are formed by extruding the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

Removal of Free Calcein:

-

The LUV suspension containing encapsulated and free calcein is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HEPES buffer to separate the calcein-loaded LUVs from the unencapsulated dye.

-

-

Leakage Assay:

-

The calcein-loaded LUVs are diluted in HEPES buffer in a cuvette to a final lipid concentration of approximately 50 µM.

-

The baseline fluorescence is recorded (excitation at 490 nm, emission at 520 nm).

-

This compound is added to the cuvette at the desired concentration, and the fluorescence is monitored over time.

-

After the reaction reaches a plateau, 10% Triton X-100 is added to lyse all vesicles and release the remaining calcein, representing 100% leakage.

-

-

Data Analysis:

-

The percentage of calcein leakage is calculated using the formula: % Leakage = [(F - F0) / (F100 - F0)] * 100 where F is the fluorescence at a given time, F0 is the initial fluorescence, and F100 is the fluorescence after adding Triton X-100.

-

Membrane Integrity: Propidium Iodide (PI) Uptake Assay

This assay determines the extent of membrane damage in whole bacterial cells by measuring the influx of the DNA-intercalating dye, propidium iodide.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

-

This compound stock solution

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Bacterial Preparation:

-

Bacteria are harvested by centrifugation, washed, and resuspended in PBS to a specific optical density (e.g., OD600 of 0.2).

-

-

Assay Setup:

-

The bacterial suspension is incubated with PI at a final concentration of ~10 µg/mL for a short period in the dark.

-

This compound is added to the bacterial suspension at various concentrations.

-

-

Measurement:

-

Flow Cytometry: The fluorescence of individual cells is measured over time. An increase in the population of PI-positive cells indicates membrane permeabilization.

-

Microplate Reader: The fluorescence intensity of the bacterial suspension is measured over time (excitation at ~535 nm, emission at ~617 nm).

-

-

Data Analysis:

-

The percentage of permeabilized cells or the increase in fluorescence intensity is plotted against time or this compound concentration.

-

Peptide-Membrane Interaction: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of the binding affinity and kinetics of this compound to lipid membranes.

Materials:

-

SPR instrument with L1 sensor chip

-

Liposomes (prepared as in the calcein leakage assay, but without calcein)

-

Running buffer (e.g., HBS-N buffer)

-

This compound solutions at various concentrations

Procedure:

-

Sensor Chip Preparation:

-

The L1 sensor chip is cleaned and conditioned according to the manufacturer's instructions.

-

-

Liposome Immobilization:

-

Liposomes are injected over the sensor chip surface and are captured on the lipophilic dextran layer.

-

-

Binding Analysis:

-

A baseline is established by flowing running buffer over the immobilized liposomes.

-

This compound solutions of increasing concentrations are injected over the surface, and the change in the resonance signal (response units, RU) is recorded.

-

A dissociation phase is monitored by flowing running buffer over the chip.

-

-

Data Analysis:

-

The binding data are fitted to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Intracellular Target Validation: FabG Enzyme Activity Inhibition Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of FabG.[1][9]

Materials:

-

Purified FabG enzyme

-

Acetoacetyl-CoA

-

NADPH

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

This compound solutions at various concentrations

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate or cuvette, the assay buffer, FabG enzyme, and this compound (or vehicle control) are combined and incubated for a short period.[9]

-

-

Initiation of Reaction:

-

The reaction is initiated by the addition of acetoacetyl-CoA and NADPH.[9]

-

-

Measurement:

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.[9]

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated by comparing the rates in the presence and absence of this compound.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: The multifaceted antimicrobial mechanism of this compound.

Caption: Workflow of key experiments to study this compound's mechanism.

Conclusion

This compound exerts its potent antimicrobial effects through a sophisticated and multi-pronged mechanism. Its ability to rapidly disrupt bacterial membranes via toroidal pore formation, coupled with its capacity to inhibit essential intracellular processes, makes it a promising candidate for the development of novel antimicrobial agents. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable peptide. The continued exploration of its interactions with microbial systems will undoubtedly pave the way for innovative strategies to combat infectious diseases.

References

- 1. Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Co-expression Mechanism Analysis of Different this compound-Resistant Strains in Pseudomonas aeruginosa Based on Transcriptome Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physlab.org [physlab.org]

- 5. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propidium Iodide Uptake Assay [bio-protocol.org]

- 7. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]

- 10. Co-expression Mechanism Analysis of Different this compound–Resistant Strains in Pseudomonas aeruginosa Based on Transcriptome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptome Analysis Reveals the Resistance Mechanism of Pseudomonas aeruginosa to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of Tachyplesin 1 against Burkholderia pseudomallei: an in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Tachyplesin I: A Technical Guide to its Interaction with Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Tachyplesin I, a potent antimicrobial peptide, and bacterial cell membranes. This compound, originally isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest for its broad-spectrum antimicrobial activity.[1][2][3] This document details the peptide's mechanism of action, presents quantitative data on its membrane-disrupting capabilities, and outlines key experimental protocols for its study.

Core Mechanism of Action: A Multi-Step Assault on the Bacterial Envelope

This compound, a cationic and amphipathic peptide with a distinct β-hairpin structure stabilized by two disulfide bridges, exerts its bactericidal effect primarily by targeting and disrupting the integrity of the bacterial cell membrane.[1][4][5] The interaction is a multi-stage process that differs slightly between Gram-negative and Gram-positive bacteria, though the ultimate outcome is membrane destabilization and cell death.

Initial Electrostatic Interaction: The positively charged residues of this compound are initially attracted to the negatively charged components of the bacterial cell surface. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) of the outer membrane.[5][6][7] For Gram-positive bacteria, teichoic acids serve as the initial binding sites.

Outer Membrane Permeabilization (Gram-Negative Bacteria): this compound binds with high affinity to LPS, displacing divalent cations that normally stabilize the outer membrane structure.[5][7] This interaction disrupts the packing of LPS molecules, leading to the permeabilization of the outer membrane.[8] This allows the peptide to access the inner cytoplasmic membrane.

Inner Membrane Depolarization and Permeabilization: Upon reaching the cytoplasmic membrane, this compound interacts with anionic phospholipids, such as phosphatidylglycerol (PG).[9][10] This interaction is crucial for its membrane-disrupting activity. The peptide inserts into the lipid bilayer, leading to a rapid depolarization of the membrane potential and the formation of transient pores or channels.[8][11] This dissipates the electrochemical gradient across the membrane, which is essential for cellular processes like ATP synthesis and nutrient transport. The formation of these pores allows for the leakage of intracellular components, including ions like K+, and larger molecules, ultimately leading to cell death.[9][10]

Intracellular Targets: While membrane disruption is considered the primary mechanism of killing, some studies suggest that this compound can also translocate into the cytoplasm and interact with intracellular targets, potentially inhibiting nucleic acid and protein synthesis.[12][13] However, the contribution of these intracellular interactions to the overall bactericidal activity is still under investigation.

Signaling Pathway and Interaction Model

Caption: Mechanism of this compound interaction with a Gram-negative bacterial membrane.

Quantitative Data on this compound-Membrane Interactions

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Escherichia coli | 1.6 - 6.25 | [1] |

| Pseudomonas aeruginosa | 3.13 - 12.5 | [1] |

| Klebsiella pneumoniae | 3.13 - 6.25 | [1] |

| Acinetobacter baumannii | 1.6 - 3.13 | [1] |

| Staphylococcus aureus | 6.25 - 25 | [1] |

| Bacillus subtilis | 0.8 | [12] |

Table 2: Effects of this compound on E. coli Membrane Integrity and Viability

| This compound Concentration (µg/mL) | Effect | Observation | Reference |

| 5 | Sublethal injury | Gradual cell death | [4] |

| 10 - 40 | Rapid bactericidal effect | Almost immediate cell death | [4] |

Table 3: Binding Affinity of this compound to Model Membranes

| Lipid Composition | Dissociation Constant (KD) (µM) | Method | Reference |

| POPC/POPS (4:1) | 0.8 ± 0.1 | Surface Plasmon Resonance | [14] |

| POPC | > 32 | Surface Plasmon Resonance | [14] |

| E. coli lipid extract | Not explicitly quantified, but high affinity observed | Surface Plasmon Resonance | [15] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the interaction of this compound with bacterial membranes.

Membrane Permeabilization Assay using Propidium Iodide (PI) Staining and Flow Cytometry

This assay quantifies the extent of membrane damage by measuring the influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

Principle: PI is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and thus excluded from viable cells. When the cell membrane is permeabilized by this compound, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence emission. Flow cytometry is used to quantify the percentage of PI-positive (membrane-compromised) cells in a population.

Protocol:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation, and wash them twice with a non-fluorescent buffer (e.g., phosphate-buffered saline, PBS).

-

Cell Suspension: Resuspend the bacterial pellet in the same buffer to a final density of approximately 106 cells/mL.

-

This compound Treatment: Add varying concentrations of this compound to the bacterial suspensions. Include a negative control (buffer only) and a positive control (e.g., heat-killed cells).

-

Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C.

-

PI Staining: Add propidium iodide to each sample to a final concentration of 1-5 µg/mL.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI at an appropriate wavelength (e.g., 488 nm) and measure the emission in the red fluorescence channel (e.g., >600 nm).

-

Data Analysis: Determine the percentage of fluorescent (PI-positive) cells in each sample.

Experimental Workflow: Membrane Permeabilization Assay

Caption: Workflow for assessing membrane permeabilization using propidium iodide and flow cytometry.

Calcein Leakage Assay from Large Unilamellar Vesicles (LUVs)

This biophysical assay assesses the ability of this compound to disrupt lipid bilayers by measuring the release of a fluorescent dye from synthetic lipid vesicles.[10]

Principle: Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated within LUVs at a high concentration, its fluorescence is minimal. Upon the addition of a membrane-disrupting agent like this compound, the integrity of the LUVs is compromised, leading to the leakage of calcein into the surrounding buffer. The dilution of calcein results in de-quenching and a measurable increase in fluorescence intensity.

Protocol:

-

LUV Preparation:

-

Prepare a lipid film of the desired composition (e.g., POPC for neutral membranes, or a mixture of POPC and POPS for negatively charged membranes) by evaporating the solvent from a lipid solution.

-

Hydrate the lipid film with a buffer containing a high concentration of calcein (e.g., 50-100 mM).

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.

-

-

Removal of External Calcein: Separate the calcein-loaded LUVs from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Fluorescence Measurement:

-

Place a diluted suspension of the LUVs in a fluorometer cuvette.

-

Record the baseline fluorescence (F0).

-

Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence intensity over time until it reaches a plateau (Ft).

-

To determine the maximum fluorescence (Fmax), add a detergent (e.g., Triton X-100) to completely lyse the LUVs.

-

-

Data Analysis: Calculate the percentage of calcein leakage as follows:

-

% Leakage = [(Ft - F0) / (Fmax - F0)] * 100

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a powerful technique for studying the real-time binding kinetics and affinity of peptides to lipid membranes without the need for labeling.[14][16][17]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A lipid bilayer is immobilized on the sensor chip surface. When this compound is flowed over the surface and binds to the lipid bilayer, the mass at the surface increases, causing a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU).

Protocol:

-

Sensor Chip Preparation: Deposit LUVs of the desired lipid composition onto an L1 sensor chip to form a stable lipid bilayer.

-

Peptide Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface at a constant flow rate. This is the association phase, during which binding is monitored.

-

Dissociation Phase: Flow the running buffer without the peptide over the chip to monitor the dissociation of the peptide from the lipid bilayer.

-

Regeneration: If necessary, inject a regeneration solution (e.g., NaOH or a detergent) to remove the bound peptide and prepare the surface for the next injection.

-

Data Analysis:

-

The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference channel.

-

The equilibrium binding response is plotted against the peptide concentration to determine the dissociation constant (KD).

-

Kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can also be determined by fitting the sensorgram data to appropriate binding models.

-

Logical Relationship: SPR Data Analysis

Caption: Logical flow for analyzing Surface Plasmon Resonance data to determine binding affinity.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its potent, multi-faceted mechanism of action against bacterial membranes, involving initial electrostatic attraction, membrane permeabilization, and depolarization, makes it an effective bactericidal agent. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogues. A thorough understanding of its interaction with bacterial membranes is critical for designing new peptides with enhanced activity and selectivity, and for overcoming the challenges of microbial drug resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Tachyplesin, a class of antimicrobial peptide from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Isolation and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound injury to bacterial membranes and intracellular enzymes, determined by laser confocal scanning microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction between this compound, an antimicrobial peptide derived from horseshoe crab, and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mode of action of an antimicrobial peptide, this compound, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of an antimicrobial peptide, this compound, with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of antibacterial action of tachyplesins and polyphemusins, a group of antimicrobial peptides isolated from horseshoe crab hemocytes | Semantic Scholar [semanticscholar.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]

- 14. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

Tachyplesin I: A Comprehensive Technical Guide to its β-Hairpin Structure and Multifaceted Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachyplesin I (TPI) is a potent, cationic antimicrobial peptide (AMP) isolated from the hemocytes of the horseshoe crab, Tachypleus tridentatus.[1] Characterized by a rigid, antiparallel β-hairpin structure stabilized by two disulfide bonds, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Beyond its antimicrobial properties, this compound has demonstrated significant anticancer activity, inducing apoptosis in various cancer cell lines.[2][3] This technical guide provides an in-depth analysis of the structure-function relationships of this compound, detailed experimental protocols for its study, and a summary of its quantitative biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The rise of antibiotic resistance is a pressing global health crisis, necessitating the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system of many organisms, represent a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance.[3] this compound, a 17-amino acid peptide, is a notable member of the AMP family.[1] Its distinct β-hairpin conformation plays a crucial role in its biological activities.[4] This document will delve into the structural intricacies of this compound and their correlation with its antimicrobial and anticancer functions.

The β-Hairpin Structure of this compound

The defining structural feature of this compound is its rigid and stable antiparallel β-hairpin conformation. This structure is constrained by two disulfide bridges, which are critical for its biological activity. The amphipathic nature of the β-hairpin, with a clear segregation of hydrophobic and cationic residues, is fundamental to its interaction with cell membranes.

Amino Acid Sequence and Physicochemical Properties

-

Sequence: KWCFRVCYRGICYRRCR-NH₂

-

Molecular Weight: 2262.7 Da

-

Net Charge (at pH 7): +7

-

Disulfide Bridges: Cys3-Cys16 and Cys7-Cys12

Three-Dimensional Conformation

Nuclear Magnetic Resonance (NMR) studies have elucidated the three-dimensional structure of this compound in various environments. In aqueous solution, it adopts a well-defined β-hairpin fold. This conformation is largely maintained upon interaction with lipid membranes, a critical aspect of its mechanism of action. Circular Dichroism (CD) spectroscopy further confirms the β-sheet secondary structure.

Biological Functions and Mechanisms of Action

This compound's potent biological activities stem from its ability to selectively interact with and disrupt the membranes of microbial and cancerous cells.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity. Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and cell death. The exact mechanism of membrane disruption is thought to involve the formation of toroidal pores, where the peptide and lipid head groups line the pore.

Anticancer Activity

The anticancer properties of this compound are also attributed to its membrane-disrupting capabilities. Cancer cell membranes often display a higher net negative charge compared to normal eukaryotic cells due to an increased concentration of anionic molecules like phosphatidylserine. This provides a basis for the selective targeting of cancer cells by cationic peptides like this compound. At lower concentrations, this compound can induce apoptosis, a programmed cell death pathway, while at higher concentrations, it can cause direct cell lysis.[2]

Quantitative Data

The biological activity of this compound has been quantified against a range of microbial and cancer cell lines.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (μM) | Reference |

| Escherichia coli | ATCC 25922 | 1.6 | [2] |

| Pseudomonas aeruginosa | ATCC 9027 | 3.1 | [2] |

| Staphylococcus aureus | ATCC 6538 | 0.8 | [2] |

| Burkholderia pseudomallei | - | 61.69 | [5] |

| Candida albicans | - | 3.1 | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer and Hemolytic Activity of this compound

| Cell Line | Cell Type | CC50 (μM) | Reference |

| MM96L | Melanoma | 1.4 | [2] |

| HT144 | Melanoma | 1.4 | [2] |

| WM164 | Melanoma | 1.1 | [2] |

| HeLa | Cervical Cancer | 6.7 | [2] |

| HaCaT | Healthy Keratinocyte | 7.9 | [2] |

| Human Red Blood Cells | - | HC50: 38 µM | [2] |

CC50: 50% Cytotoxic Concentration; HC50: 50% Hemolytic Concentration

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis.

-

Resin Preparation: A Rink Amide resin is swelled in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HATU in the presence of a base like DIEA and then added to the resin. The completion of the coupling reaction is monitored using a Kaiser test.

-

Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

-

Oxidative Folding: The linear peptide is subjected to oxidative folding to form the two disulfide bonds. This is often achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Structural Analysis: NMR and Circular Dichroism

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 1-2 mM sample of the peptide is dissolved in a suitable solvent, typically 90% H₂O/10% D₂O or in a membrane-mimicking environment such as dodecylphosphocholine (DPC) micelles.

-

Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

-

Structural Calculations: Distance restraints derived from NOESY spectra and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.

-

Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK-NMR.

5.2.2. Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: A peptide solution with a concentration of approximately 0.1-0.2 mg/mL is prepared in a suitable buffer (e.g., 10 mM sodium phosphate).

-

Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

-

Data Processing: The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

-

Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil is estimated by deconvoluting the CD spectrum using algorithms such as CONTINLL, SELCON3, or CDSSTR.

Functional Assays

5.3.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A bacterial or fungal culture is grown to the mid-logarithmic phase and then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Incubation: The microbial inoculum is added to the wells containing the peptide dilutions and incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

5.3.2. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.[6][7]

5.3.3. Membrane Permeabilization Assay (Calcein Leakage Assay)

-

Liposome Preparation: Large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration are prepared by extrusion.

-

Assay Setup: The calcein-loaded LUVs are diluted in a buffer in a 96-well plate.

-

Peptide Addition: this compound is added to the wells at various concentrations.

-

Fluorescence Monitoring: The increase in fluorescence intensity, resulting from the leakage of calcein and the subsequent relief of self-quenching, is monitored over time using a fluorescence plate reader. The percentage of leakage is calculated relative to the fluorescence intensity after complete lysis of the liposomes with a detergent like Triton X-100.

5.3.4. Peptide-Lipid Interaction Analysis (Surface Plasmon Resonance - SPR)

-

Lipid Bilayer Formation: A lipid bilayer is formed on an L1 sensor chip by injecting liposomes.

-

Peptide Injection: A solution of this compound is injected over the lipid surface, and the association is monitored in real-time.

-

Dissociation: A buffer is flowed over the surface to monitor the dissociation of the peptide from the lipid bilayer.

-

Data Analysis: The resulting sensorgram is analyzed to determine the kinetic parameters (association and dissociation rate constants) and the affinity (equilibrium dissociation constant, KD) of the peptide-lipid interaction.

Visualizations

Logical Relationships and Mechanisms

Caption: Overview of this compound's antimicrobial and anticancer mechanisms.

Experimental Workflow

Caption: General experimental workflow for the study of this compound.

Apoptosis Signaling Pathway

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound stands out as a promising candidate for the development of new antimicrobial and anticancer therapeutics. Its well-defined β-hairpin structure is intrinsically linked to its potent biological activities. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this compound and its analogs. Future research may focus on optimizing its selectivity and stability to enhance its clinical applicability.

References

- 1. Tachyplesin, a class of antimicrobial peptide from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Isolation and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and its derivatives: A pharmaco-chemical perspective on their antimicrobial and antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity and -Toxicity Relationships of the Antimicrobial Peptide Tachyplesin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of Tachyplesin 1 against Burkholderia pseudomallei: an in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

Tachyplesin I: A Comprehensive Technical Guide to its Dual Antimicrobial and Antitumor Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has emerged as a promising therapeutic candidate owing to its potent dual antimicrobial and antitumor activities. This technical guide provides an in-depth analysis of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating its therapeutic potential. The document summarizes key quantitative data in structured tables, details essential experimental protocols, and visualizes complex signaling pathways and workflows using Graphviz (DOT language) to facilitate a deeper understanding of its multifaceted biological functions.

Introduction

This compound is a 17-amino-acid peptide characterized by a cyclic antiparallel β-sheet structure stabilized by two disulfide bridges.[1][2] This conformational constraint is crucial for its biological activity.[3] Its cationic nature facilitates interaction with negatively charged components of microbial and cancer cell membranes, initiating its cytotoxic effects.[4] This document explores the dual therapeutic potential of this compound, highlighting its broad-spectrum antimicrobial action and its targeted cytotoxicity against various cancer cell lines.[1][5]

Antimicrobial Activity

This compound exhibits potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][6] Its primary mechanism of action involves the disruption of microbial cell membranes.[7][8]

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is a multi-step process:

-

Electrostatic Interaction: The positively charged this compound molecule initially binds to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[9][10]

-

Membrane Permeabilization: Following initial binding, this compound inserts into the lipid bilayer, leading to membrane destabilization and the formation of transmembrane pores, often described by the "toroidal pore" model.[2][11] This disruption leads to the leakage of intracellular components, such as potassium ions, and ultimately cell death.[8][12]

-

Intracellular Targeting: Evidence suggests that this compound can also translocate into the cytoplasm and interact with intracellular targets, potentially inhibiting DNA, RNA, and protein synthesis, as well as enzymatic activity.[2][7] In Escherichia coli, this compound has been shown to induce an apoptosis-like death cascade involving the generation of reactive oxygen species (ROS), DNA damage, and activation of caspase-like proteins.[13]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-negative | 0.25 - 8 | [7][9] |

| Pseudomonas aeruginosa | Gram-negative | 1 - 8 | [9] |

| Klebsiella pneumoniae | Gram-negative | 1 - 4 | [14] |

| Acinetobacter baumannii | Gram-negative | 2 - 8 | [14] |

| Burkholderia pseudomallei | Gram-negative | 61.69 µM | [9] |

| Staphylococcus aureus | Gram-positive | 0.5 - >64 | [7][9] |

| Bacillus subtilis | Gram-positive | 0.5 | [10] |

| Candida albicans | Fungus | 1 - 8 | [3] |

| Cryptococcus neoformans | Fungus | 2 - 4 | [3] |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control (microorganism without this compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, while exhibiting lower toxicity towards normal mammalian cells.[6][15]

Mechanism of Antitumor Action

The antitumor mechanism of this compound is multifaceted and involves both direct membrane disruption and the induction of programmed cell death pathways.

-

Membrane Disruption: Similar to its antimicrobial action, the cationic nature of this compound allows it to preferentially interact with the anionic phospholipids, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes.[1] This interaction leads to membrane permeabilization and cell lysis.[16]

-

Induction of Apoptosis: this compound can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: It has been shown to upregulate Fas and Fas ligand (FasL), leading to the activation of caspase-8.[17][18]

-

Intrinsic Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[4]

-

-

Necroptosis: In some cancer cell lines, such as cisplatin-resistant non-small cell lung cancer cells, this compound can activate the necroptosis pathway, characterized by the phosphorylation of RIPK1.[17][18]

-

Complement-Dependent Cytotoxicity: this compound can bind to C1q, a component of the complement system, and activate the classical complement pathway, leading to the formation of the membrane attack complex and lysis of tumor cells.[19]

Quantitative Antitumor Data

The antitumor efficacy of this compound is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | ~5-10 | [17] |

| H460 | Non-small cell lung cancer | ~5-10 | [17] |

| TSU | Prostate cancer | ~10 | [4] |

| MM96L | Melanoma | 0.8 - 2.7 | [6] |

| HT144 | Melanoma | 0.8 - 2.7 | [6] |

| WM164 | Melanoma | 0.8 - 2.7 | [6] |

| HeLa | Cervical cancer | 6.7 - 7.9 | [6] |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound against various cancer cell lines.

Signaling Pathways in Antitumor Activity

The antitumor activity of this compound involves the modulation of several key signaling pathways.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the IC50 of this compound against cancer cells.

Materials:

-

This compound

-

Cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

This compound is a potent, dual-action peptide with significant potential for development as both an antimicrobial and an antitumor agent.[1][5] Its ability to target microbial and cancer cell membranes, coupled with its capacity to induce multiple programmed cell death pathways, makes it a compelling candidate for further investigation. Future research should focus on optimizing its therapeutic index to minimize potential toxicity to host cells, exploring synergistic combinations with existing therapies, and developing novel delivery systems to enhance its targeting and efficacy. The detailed information provided in this guide serves as a foundational resource for advancing the research and development of this compound and its analogues.

References

- 1. tandfonline.com [tandfonline.com]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound and its derivatives: A pharmaco-chemical perspective on their antimicrobial and antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of this compound injury to bacterial membranes and intracellular enzymes, determined by laser confocal scanning microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of an antimicrobial peptide, this compound, on biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of Tachyplesin 1 against Burkholderia pseudomallei: an in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tachyplesin, a class of antimicrobial peptide from the hemocytes of the horseshoe crab (Tachypleus tridentatus). Isolation and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Action mechanism of this compound and effects of PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interactions of an antimicrobial peptide, this compound, with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis-like death-inducing property of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]

- 15. Structure-Activity and -Toxicity Relationships of the Antimicrobial Peptide Tachyplesin-1. | Semantic Scholar [semanticscholar.org]

- 16. Cyclic this compound kills proliferative, non-proliferative and drug-resistant melanoma cells without inducing resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tachyplesin induces apoptosis in non-small cell lung cancer cells and enhances the chemosensitivity of A549/DDP cells to cisplatin by activating Fas and necroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

Tachyplesin I Binding to Lipopolysaccharide (LPS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachyplesin I, a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus), has garnered significant interest for its potent, broad-spectrum antimicrobial activity.[1] A key aspect of its mechanism of action against Gram-negative bacteria is its interaction with lipopolysaccharide (LPS), the major component of the outer membrane of these bacteria.[2] This technical guide provides an in-depth overview of the binding of this compound to LPS, including the molecular interactions, quantitative binding data, detailed experimental protocols for studying this interaction, and the downstream signaling pathways affected by this binding.

The Core Interaction: this compound and Lipopolysaccharide

The binding of this compound to LPS is a critical first step in its antimicrobial action, leading to the disruption of the bacterial outer membrane.[3] This interaction is primarily driven by a combination of electrostatic and hydrophobic forces.[2]

This compound possesses a distinctive amphipathic and cationic structure, characterized by a β-hairpin fold stabilized by two disulfide bridges. This structure positions cationic amino acid residues (such as Lysine and Arginine) on one face of the molecule and hydrophobic residues on the other.[4]

The initial interaction is thought to be electrostatic, with the positively charged residues of this compound binding to the negatively charged phosphate groups of the lipid A and inner core regions of LPS.[2][3] Following this initial tethering, the hydrophobic residues of this compound, including tryptophan, insert into the acyl chains of the lipid A portion of LPS.[2] This insertion disrupts the packing of the LPS molecules, leading to increased permeability of the outer membrane.[3]

Structural studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) have shown that upon binding to LPS, the β-sheet structure of this compound becomes more extended and stabilized.[2][5]

Quantitative Analysis of this compound Binding

| Interacting Molecules | Method | Parameters | Value | Reference |

| This compound & POPC/POPS (4:1) | SPR | KD (μM) | 1.8 ± 0.2 | [4] |

| Cyclic this compound & POPC/POPS (4:1) | SPR | KD (μM) | 2.5 ± 0.3 | [4] |

| This compound & POPC | SPR | KD (μM) | 24.3 ± 4.5 | [4] |

| Cyclic this compound & POPC | SPR | KD (μM) | 33.1 ± 5.8 | [4] |

Note: POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) is a zwitterionic phospholipid, while POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) is an anionic phospholipid used to mimic the negative charge of bacterial membranes.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Peptide-LPS Interaction

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the binding affinity and kinetics of this compound to immobilized LPS.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., L1 chip suitable for lipid capture)

-

This compound peptide

-

Lipopolysaccharide (LPS) from a relevant Gram-negative bacterium

-

Running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Liposome preparation reagents (e.g., POPC, POPS)

-

Extruder for liposome preparation

Procedure:

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) incorporating LPS. A common method is to co-extrude a mixture of phospholipids (e.g., POPC) and LPS through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Sensor Chip Preparation: Condition a new L1 sensor chip according to the manufacturer's instructions.

-

Immobilization of LPS-containing Liposomes: Inject the prepared LPS-containing liposomes over the L1 chip surface. The lipid tails will insert into the hydrophobic layer of the chip, forming a stable lipid monolayer with the carbohydrate portion of LPS exposed.

-

Binding Analysis:

-

Inject a series of concentrations of this compound in running buffer over the immobilized LPS surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each this compound injection using a suitable regeneration solution (e.g., a short pulse of NaOH or glycine-HCl).

-

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).

Limulus Amoebocyte Lysate (LAL) Assay for LPS Neutralization

The LAL assay is a highly sensitive method for detecting endotoxins and can be adapted to measure the LPS-neutralizing activity of substances like this compound.

Objective: To quantify the ability of this compound to inhibit the LPS-induced coagulation cascade in the LAL assay.

Materials:

-

LAL reagent kit (containing LAL, control standard endotoxin (CSE), and LAL reagent water)

-

Pyrogen-free test tubes and pipette tips

-

Heating block or water bath at 37°C

-

Vortex mixer

-

This compound

-

LPS standard

Procedure:

-

Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL reagent water.

-

Sample Preparation:

-

Prepare a standard curve of LPS by making serial dilutions of the CSE.

-

Prepare a series of solutions containing a fixed concentration of LPS (e.g., a concentration known to cause gelation) and varying concentrations of this compound.

-

Include a positive control (LPS only) and a negative control (LAL reagent water).

-

-

Assay:

-

Add 100 µL of each sample, standard, and control to separate pyrogen-free test tubes.

-

Add 100 µL of the reconstituted LAL reagent to each tube.

-

Gently mix and incubate the tubes at 37°C for 60 minutes, avoiding vibration.

-

-

Reading the Results: After incubation, carefully invert each tube 180°. A positive result (gelation) is indicated by the formation of a solid gel that withstands inversion. A negative result is the absence of a solid gel.

-

Data Analysis: Determine the minimum concentration of this compound that inhibits the gelation caused by the fixed concentration of LPS. This represents its LPS-neutralizing activity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-LPS interaction.

Materials:

-

Isothermal titration calorimeter

-

This compound

-

LPS

-

Dialysis buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Degasser

Procedure:

-

Sample Preparation:

-